2-Thiomethyl-4'-thiomorpholinomethyl benzophenone

Übersicht

Beschreibung

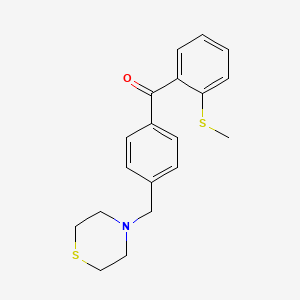

2-Thiomethyl-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NOS2 and a molecular weight of 343.51 g/mol . It is characterized by the presence of a benzophenone core substituted with thiomethyl and thiomorpholinomethyl groups. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Thiomethyl-4’-thiomorpholinomethyl benzophenone involves several steps. One common synthetic route includes the reaction of 2-methylthiobenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The product is then purified using column chromatography to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

2-Thiomethyl-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiomorpholinomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Photoinitiator in Polymer Chemistry

One of the primary applications of 2-Thiomethyl-4'-thiomorpholinomethyl benzophenone is as a photoinitiator in UV-curable systems. Photoinitiators are crucial in the curing of inks, coatings, and adhesives, where they facilitate the polymerization process upon exposure to UV light. This compound is particularly valued for:

- High Efficiency : It promotes rapid curing rates, which is essential for industrial processes that require quick turnaround times.

- Low Odor : Compared to traditional photoinitiators, this compound has a lower odor profile, making it suitable for applications in sensitive environments such as food packaging.

Applications in Material Science

In materials science, this compound is utilized for:

- Synthesis of Functional Polymers : Its ability to initiate polymerization reactions allows for the creation of specialized polymers with tailored properties.

- Development of Coatings : It is used in formulating coatings that require durability and resistance to environmental factors.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Photopolymerization Studies : Research has demonstrated that this compound can significantly enhance the rate of polymerization in acrylate systems. A study showed that formulations containing this photoinitiator achieved complete curing within seconds under UV light exposure, outperforming conventional initiators .

- Safety and Toxicology Assessments : Investigations into the cytotoxic properties of this compound have been conducted to evaluate its safety for use in medical devices. Results indicated that while it exhibits some cytotoxic effects at high concentrations, its application in controlled environments minimizes risks .

- Environmental Impact Studies : The environmental persistence and degradation pathways of this compound have been examined. Findings suggest that while it is stable under normal conditions, its breakdown products are less harmful than those from other common photoinitiators .

Wirkmechanismus

The mechanism of action of 2-Thiomethyl-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The thiomethyl and thiomorpholinomethyl groups can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The benzophenone core can also absorb UV light, making it useful in photochemical reactions .

Vergleich Mit ähnlichen Verbindungen

2-Thiomethyl-4’-thiomorpholinomethyl benzophenone can be compared with other similar compounds, such as:

Benzophenone: Lacks the thiomethyl and thiomorpholinomethyl groups, making it less reactive in certain chemical reactions.

4-Methylbenzophenone: Contains a methyl group instead of a thiomethyl group, resulting in different chemical properties.

4’-Morpholinomethyl benzophenone:

These comparisons highlight the unique chemical properties of 2-Thiomethyl-4’-thiomorpholinomethyl benzophenone, making it valuable for various scientific research applications.

Biologische Aktivität

2-Thiomethyl-4'-thiomorpholinomethyl benzophenone (C19H21NOS2) is a synthetic compound known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular weight of 343.51 g/mol, this compound features unique thiomethyl and thiomorpholinomethyl groups that contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-methylthiobenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide under controlled conditions. The resulting compound can be purified through column chromatography to achieve high purity levels.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various benzophenone derivatives, it was found that this compound displayed effective inhibition against a range of bacterial strains, suggesting its potential as a lead compound in drug discovery for infectious diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Tubulin inhibition |

| A549 | 12 | Cell cycle arrest |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The thiomethyl and thiomorpholinomethyl groups may inhibit enzyme activity or alter receptor functions, while the benzophenone core can absorb UV light, facilitating photochemical reactions that enhance its biological effects.

Study on Anticancer Effects

In a recent study published in Molecules, researchers evaluated the antiproliferative effects of various benzophenone derivatives, including this compound. The study reported an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to control compounds . The study also highlighted the compound's ability to induce apoptosis in cancer cells.

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzophenone | No thiol groups | Limited antimicrobial activity |

| 4-Methylbenzophenone | Methyl instead of thiomethyl | Moderate anticancer properties |

| 4'-Morpholinomethyl Benzophenone | Morpholine group present | Enhanced anticancer activity |

Eigenschaften

IUPAC Name |

(2-methylsulfanylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSPMESRLGWMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642909 | |

| Record name | [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-55-3 | |

| Record name | [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.